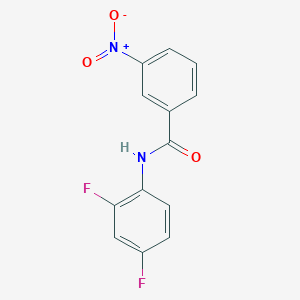

N-(2,4-difluorophenyl)-3-nitrobenzamide

Description

N-(2,4-Difluorophenyl)-3-nitrobenzamide is a fluorinated nitrobenzamide derivative characterized by a benzamide core substituted with a nitro group (-NO₂) at the 3-position and a 2,4-difluorophenyl group attached via the amide nitrogen. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring and the nitro group at the benzamide moiety significantly influences its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and halogen-based contacts .

Synthesis typically involves condensation reactions between 3-nitrobenzoyl chloride and 2,4-difluoroaniline under standard amide-forming conditions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-4-5-12(11(15)7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQWPYUOEOCWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-nitrobenzamide typically involves the condensation of 2,4-difluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), elevated temperatures.

Major Products Formed

Reduction: N-(2,4-difluorophenyl)-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer properties and ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Benzamides

Predictions are based on analogs like Fo24, which shares the 2,4-difluorophenyl group.

- Key Observations: Fluorine vs. Chlorine Substituents: Fluorine's smaller atomic radius and higher electronegativity favor shorter intermolecular distances (e.g., C–H···F = 2.12–2.57 Å in Fo24 ) compared to chlorine analogs (Cl···Cl = ~3.4 Å ). Nitro Group Impact: The 3-nitro substituent enhances polarity and may promote π-π stacking or nitro-mediated hydrogen bonding (N–H···O–NO₂), as seen in related nitrobenzamides .

Spectroscopic and Physicochemical Properties

NMR and IR Data

*Predicted based on nitrobenzamide analogs.

- Fluorine NMR : The 2,4-difluorophenyl group in Fo24 shows distinct ¹⁹F signals at -114 to -118 ppm, characteristic of aromatic fluorine in electron-deficient environments . Similar shifts are expected for the target compound.

- Nitro Group IR Stretching: Asymmetric (1525 cm⁻¹) and symmetric (1345 cm⁻¹) NO₂ stretches align with reported nitrobenzamides .

Biological Activity

N-(2,4-difluorophenyl)-3-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides characterized by the presence of a nitro group and two fluorine atoms on the phenyl ring. The chemical formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have been documented to engage with various receptors and enzymes, leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses.

- Receptor Modulation : It has been suggested that this compound can modulate the activity of receptors like the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), impacting cellular proliferation and survival pathways.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity .

- Mechanistic Insights : It appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Antidiabetic Activity

Recent investigations have highlighted the potential of this compound as an antidiabetic agent. Its ability to inhibit α-glucosidase and α-amylase suggests it may help regulate blood glucose levels:

- Inhibition Studies : The compound showed significant inhibition against α-glucosidase with an IC50 value comparable to known antidiabetic drugs .

- Molecular Docking : Computational studies indicated favorable binding interactions at the active sites of these enzymes, supporting its potential as a therapeutic agent for diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure through SAR studies. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability, which are essential for effective cellular uptake.

- Nitro Group Influence : The nitro group contributes to the compound's electron-withdrawing properties, enhancing its reactivity towards biological targets.

Case Studies

Several studies have explored the therapeutic applications of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

- Diabetes Management : Clinical evaluations indicated improvements in glycemic control among diabetic animal models treated with this compound compared to controls .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Anticancer Activity | Antidiabetic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition & receptor modulation |

| 4-chloro-N-(2,4-difluorophenyl)benzamide | Moderate | Low | Receptor antagonism |

| N-(2-fluorophenyl)-3-nitrobenzamide | Low | High | Enzyme inhibition |

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes by-product formation |

| Solvent | Dry THF or DMF | Enhances reagent solubility |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the structure by identifying aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide) and fluorine-coupled splitting patterns (δ 6.5–7.5 ppm for difluorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 260.224) and fragments, such as loss of the nitro group (m/z 214) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and detects impurities like unreacted precursors .

Q. Table: Key Analytical Data

| Technique | Diagnostic Peaks/Signals |

|---|---|

| 1H NMR | 8.3 ppm (H-5 nitrobenzamide), 7.1 ppm (H-3 difluorophenyl) |

| FT-IR | 1670 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric) |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. negligible efficacy)?

Answer:

Discrepancies may arise from assay conditions or bacterial strains. Methodological approaches include:

- Strain-Specific Testing : Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized MIC assays .

- Mechanistic Validation : Use RNA polymerase inhibition assays (via radiolabeled UTP incorporation) to confirm if the compound targets bacterial transcription .

- Control Variables : Test under varying pH (5–8) and serum concentrations to assess stability and protein-binding effects .

Q. Example Workflow :

Perform dose-response curves across bacterial strains.

Cross-validate with enzymatic assays for target engagement.

Use molecular docking to predict binding affinity to RNA polymerase .

Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?

Answer:

By-products like hydrolyzed acyl chloride or diarylurea can be mitigated by:

- Inert Atmosphere : Use nitrogen/argon to prevent moisture-induced hydrolysis .

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate amidation and reduce side reactions .

- Real-Time Monitoring : Employ TLC (silica gel, UV detection) or inline IR spectroscopy to track reaction progress .

Q. Optimization Table :

| By-Product | Mitigation Strategy |

|---|---|

| Hydrolyzed acid | Use anhydrous solvents and molecular sieves |

| Diarylurea | Limit excess coupling agent and control pH |

Advanced: How can researchers design experiments to study the compound’s molecular interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified RNA polymerase or other targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Competitive Binding Assays : Use fluorescent probes (e.g., ethidium bromide displacement) to assess DNA/RNA interaction .

Q. Experimental Design :

Target Purification : Express and purify bacterial RNA polymerase.

Ligand Titration : Titrate the compound into the target solution while monitoring conformational changes via circular dichroism (CD).

Computational Modeling : Perform MD simulations to predict binding poses in the RNA polymerase active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.